molecular formula C25H28O6 B1683828 Sophoraflavanone G CAS No. 97938-30-2

Sophoraflavanone G

Cat. No.: B1683828
CAS No.: 97938-30-2
M. Wt: 424.5 g/mol
InChI Key: XRYVAQQLDYTHCL-CMJOXMDJSA-N
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Mechanism of Action

Sophoraflavanone G, also known as Vexibinol, is a flavonoid compound derived from the Sophora genus . It has been recognized for its anti-inflammatory and anti-tumor properties .

Target of Action

This compound primarily targets Cyclooxygenase-1 (COX-1) , Cyclooxygenase-2 (COX-2) , and 5-Lipoxygenase (5-LOX) . These enzymes play a crucial role in the inflammatory response by producing prostaglandins and leukotrienes, which are lipid compounds involved in inflammation and immune responses .

Mode of Action

This compound interacts with its targets by inhibiting their activity . By suppressing COX-1, COX-2, and 5-LOX, it reduces the production of inflammatory mediators such as prostaglandins and leukotrienes . This leads to a decrease in inflammation and a potential reduction in tumor growth .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the MAPK/NF-κB signaling pathway , which plays a key role in the inflammatory response and is involved in the regulation of cell differentiation and apoptosis . By inhibiting this pathway, this compound can reduce inflammation and potentially inhibit tumor growth .

Pharmacokinetics

In silico studies suggest that it has good skin permeability and indications for gastrointestinal absorption . These properties could influence its bioavailability and effectiveness when administered orally or topically .

Result of Action

The action of this compound leads to several molecular and cellular effects. It has been shown to reduce airway hyper-responsiveness, eosinophil infiltration, goblet cell hyperplasia, and airway inflammation in asthmatic mice . It also promotes apoptosis in human breast cancer cells and leukemia cells .

Biochemical Analysis

Biochemical Properties

Sophoraflavanone G interacts with several enzymes and proteins. It has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain . It also inhibits the growth of antibiotic-resistant bacteria and may enhance the effect of currently used antibiotics . Furthermore, this compound has been shown to inhibit the EGFR-PI3K-AKT signaling pathway, which plays a crucial role in cell survival and proliferation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It promotes apoptosis in human breast cancer cells and leukemia cells . It also reduces the inflammatory response in lipopolysaccharide-stimulated macrophages . In addition, this compound has been found to impact the growth of antibiotic-resistant bacteria .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the EGFR-PI3K-AKT signaling pathway, which is involved in cell survival and proliferation . It also down-regulates COX-2, reducing the production of prostaglandin E2, a lipid compound involved in inflammation .

Temporal Effects in Laboratory Settings

This compound has shown stable effects over time in laboratory settings. It consistently inhibits COX-2 induction in lipopolysaccharide-treated RAW cells at concentrations ranging from 1-50 µM . It also consistently reduces the inflammatory response in lipopolysaccharide-stimulated macrophages .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has shown in vivo anti-inflammatory activity against mouse croton oil-induced ear edema and rat carrageenan paw edema via oral (2-250 mg/kg) or topical administration (10-250 µg/ear) .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the EGFR-PI3K-AKT signaling pathway, which is a key pathway in cell survival and proliferation . It also down-regulates COX-2, which is involved in the production of prostaglandin E2, a lipid compound involved in inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sophoraflavanone G can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the condensation of 2,4,6-trihydroxyacetophenone with 2,4-dihydroxybenzaldehyde in the presence of a base, followed by cyclization and prenylation reactions .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the roots of Sophora flavescens. The roots are dried, ground, and subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Sophoraflavanone G undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Sophoraflavanone G is unique among flavonoids due to its specific prenylation pattern, which enhances its biological activity. Similar compounds include:

This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,23,26-29H,3,6,9,12H2,1-2,4H3/t15-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYVAQQLDYTHCL-CMJOXMDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10243345
Record name Vexibinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10243345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97938-30-2
Record name Sophoraflavanone G
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97938-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vexibinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097938302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vexibinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10243345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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